

¹³C NMR of 4-Bromo-2-fluoro-6-nitroanisole

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Compound of Interest

Compound Name: **4-Bromo-2-fluoro-6-nitroanisole**

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An In-depth Technical Guide to the ¹³C NMR of **4-Bromo-2-fluoro-6-nitroanisole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of **4-Bromo-2-fluoro-6-nitroanisole**. Due to the absence of direct experimental data in the public domain, this paper presents predicted chemical shifts based on established substituent effects on the benzene ring. It also outlines a standard experimental protocol for acquiring such a spectrum.

Predicted ¹³C NMR Spectroscopic Data

The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. In substituted benzenes, the position of a resonance is influenced by the electron-donating or electron-withdrawing nature of the substituents. For **4-Bromo-2-fluoro-6-nitroanisole**, the methoxy (-OCH₃), bromo (-Br), fluoro (-F), and nitro (-NO₂) groups all exert distinct effects on the chemical shifts of the aromatic carbons.

The following table summarizes the predicted ¹³C NMR chemical shifts for **4-Bromo-2-fluoro-6-nitroanisole**. These values are estimated based on the additive effects of the substituents on the benzene ring, drawing from general principles and data for similarly substituted anisoles and other aromatic compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity (in ^1H -coupled spectrum)	Coupling Constants
C1 (-OCH ₃)	148 - 152	Singlet	-
C2 (-F)	153 - 157 (d)	Doublet	$^1\text{J}(\text{C-F}) \approx 240\text{-}260 \text{ Hz}$
C3 (-H)	115 - 120 (d)	Doublet	$^1\text{J}(\text{C-H}) \approx 160\text{-}170 \text{ Hz}$
C4 (-Br)	110 - 115	Singlet	-
C5 (-H)	125 - 130 (d)	Doublet	$^1\text{J}(\text{C-H}) \approx 160\text{-}170 \text{ Hz}$
C6 (-NO ₂)	140 - 145	Singlet	-
-OCH ₃	56 - 62	Quartet	$^1\text{J}(\text{C-H}) \approx 145\text{-}155 \text{ Hz}$

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ^{13}C NMR spectrum of an aromatic compound like **4-Bromo-2-fluoro-6-nitroanisole**.

2.1 Sample Preparation

- Compound: **4-Bromo-2-fluoro-6-nitroanisole** (ensure high purity). The compound appears as a white to yellowish solid with a melting point of 57-61°C.^[4]
- Solvent: Deuterated chloroform (CDCl_3) is a common choice for aromatic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated acetone (acetone-d_6).
- Concentration: Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
- Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00 \text{ ppm}$). Modern spectrometers often reference the residual solvent peak.

2.2 NMR Spectrometer and Parameters

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
- Nucleus: ^{13}C
- Experiment Type: A standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically performed to obtain a spectrum with singlets for each carbon. For multiplicity information, a proton-coupled or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run.
- Acquisition Parameters:
 - Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
 - Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for quaternary carbons.
 - Acquisition Time (aq): 1-2 seconds.
 - Spectral Width (sw): 0-220 ppm.
 - Number of Scans (ns): Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.
 - Temperature: Standard probe temperature (e.g., 298 K).

2.3 Data Processing

- Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
- Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.

- Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl_3 at 77.16 ppm).

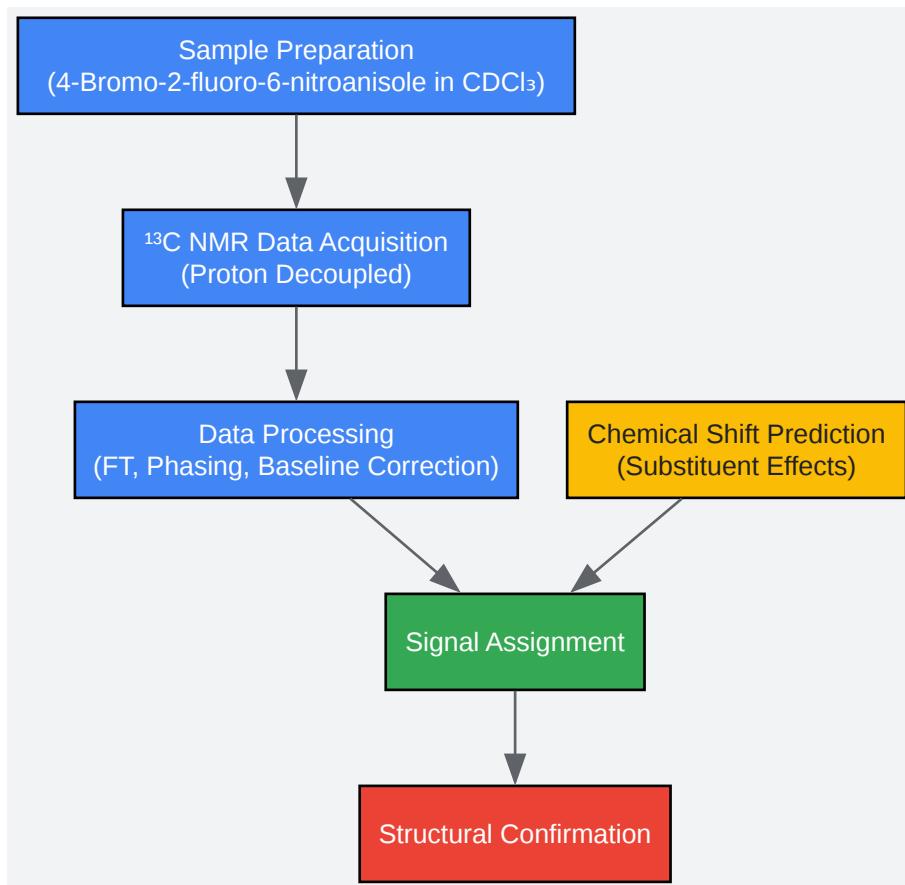
Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of **4-Bromo-2-fluoro-6-nitroanisole** and the numbering of the carbon atoms.

Caption: Molecular structure of **4-Bromo-2-fluoro-6-nitroanisole**.

Logical Workflow for Spectrum Analysis

The process of analyzing the ^{13}C NMR spectrum of **4-Bromo-2-fluoro-6-nitroanisole** follows a logical progression from data acquisition to structural elucidation.



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Caption: Workflow for ^{13}C NMR analysis.

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